Methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate
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Overview
Description
Methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate is a chemical compound with the molecular formula C7H12O4 and a molecular weight of 160.16 g/mol It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, and features a hydroxyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions . The reaction typically proceeds via a multicomponent reaction (MCR) approach, which is known for its efficiency and atom economy.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the ester group may produce an alcohol.
Scientific Research Applications
Methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-2H-pyran-5-carboxylate:
Methyl 2-pyrone-5-carboxylate: Another pyrone derivative with similar structural features but distinct reactivity and applications.
Uniqueness
Methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and ester groups make it versatile for various synthetic and research applications, distinguishing it from other pyran derivatives .
Biological Activity
Methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate is a chemical compound that has garnered interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, including a hydroxyl group at the 5-position and a carboxylate ester at the 2-position, contribute to its potential biological activities. This article presents a detailed examination of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H14O4, with a molecular weight of approximately 160.17 g/mol. The compound's structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Table 1: Structural Comparison with Related Compounds
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Methyl tetrahydro-2H-pyran-2-carboxylate | High | Lacks hydroxyl group at the 5-position |
Ethyl tetrahydrofuran-2-carboxylate | Moderate | Contains an ethyl group instead of a methyl group |
(R)-5-Oxotetrahydrofuran-2-carboxylic acid | Moderate | Contains an oxo group instead of hydroxyl |
Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate | Moderate | Has an oxo group at the 4-position |
Tetrahydro-2H-pyran-2-carboxylic acid | High | Lacks methyl ester functionality |
Antitumor Activity
Research indicates that derivatives of compounds structurally related to this compound exhibit significant antitumor properties. For instance, a study on novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives demonstrated promising anti-proliferative activity against glioma cell lines HT1080 and U87, with an IC50 of 1.43 μM and 4.6 μM respectively . This suggests that similar derivatives may hold therapeutic potential against various cancers.
Antimicrobial Properties
The compound's structural characteristics may also confer antimicrobial properties. In studies focusing on structure-activity relationships, compounds with similar frameworks have shown effectiveness against bacterial strains such as Pseudomonas aeruginosa. The inhibition mechanisms often involve interference with bacterial cell wall synthesis, which could be extrapolated to predict potential activity for this compound .
Case Studies
- Antitumor Evaluation : A case study evaluated the anti-proliferative effects of related compounds on glioma cells, revealing that specific modifications in the hydroxyl and carboxylic functionalities significantly enhanced biological activity .
- Antimicrobial Testing : Another study assessed the efficacy of pyridone methylsulfone analogs against Pseudomonas aeruginosa, providing insights into how structural modifications impact antimicrobial potency .
Structure-Kinetic Relationship Studies
A critical aspect of understanding the biological activity of this compound lies in its structure-kinetic relationships. Research has shown that modifications at specific positions can lead to variations in binding kinetics and biological efficacy, which are crucial for drug development .
Properties
Molecular Formula |
C7H12O4 |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
methyl 5-hydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C7H12O4/c1-10-7(9)6-3-2-5(8)4-11-6/h5-6,8H,2-4H2,1H3 |
InChI Key |
CXCJZYYIQBOFPN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CO1)O |
Origin of Product |
United States |
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